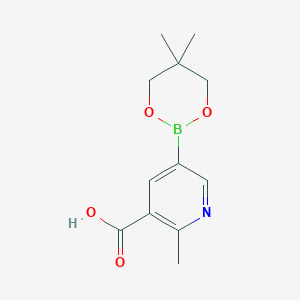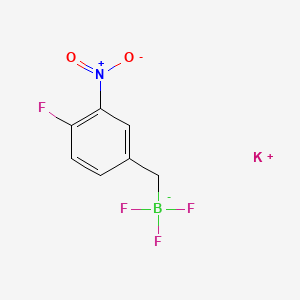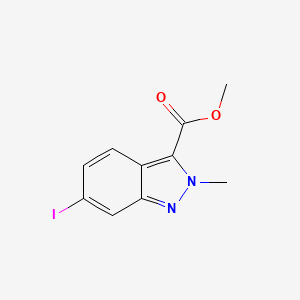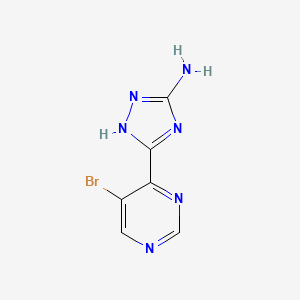
5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both triazole and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through a series of condensation reactions.
Bromination: The pyrimidine ring is then brominated using bromine or a brominating agent.
Formation of the Triazole Ring: The brominated pyrimidine is reacted with hydrazine derivatives to form the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the bromine substituent or the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like sodium azide or various amines can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while substitution could introduce various functional groups at the bromine site.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the pyrimidine ring and bromine substituent.
5-Bromo-4-pyrimidinyl-1H-1,2,4-triazole: Lacks the amino group.
3-(5-Bromo-4-pyrimidinyl)-1H-1,2,4-triazole: Lacks the amino group at the 5-position.
Uniqueness
The presence of both the amino group and the brominated pyrimidine ring in 5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole makes it unique and potentially more versatile in its applications compared to similar compounds.
Eigenschaften
Molekularformel |
C6H5BrN6 |
|---|---|
Molekulargewicht |
241.05 g/mol |
IUPAC-Name |
5-(5-bromopyrimidin-4-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H5BrN6/c7-3-1-9-2-10-4(3)5-11-6(8)13-12-5/h1-2H,(H3,8,11,12,13) |
InChI-Schlüssel |
OEFWYOUTEYPJGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)C2=NC(=NN2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


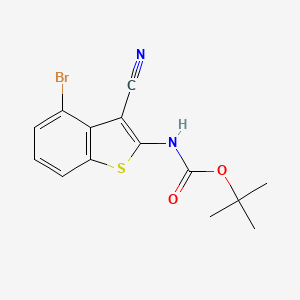

![7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13663914.png)
![3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)
![Benzo[d]oxazol-4-ylmethanamine hydrochloride](/img/structure/B13663926.png)

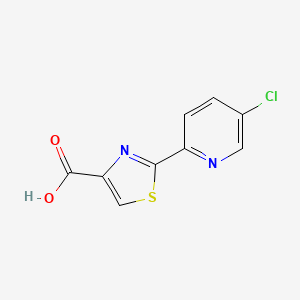

![1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B13663946.png)
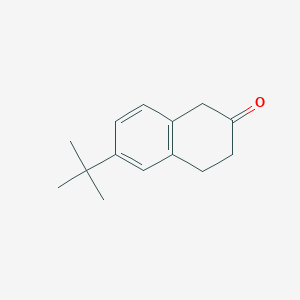
![2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B13663962.png)
